molecular formula C11H15ClN2O2 B1441674 3-Piperidinyl isonicotinate hydrochloride CAS No. 1219949-50-4

3-Piperidinyl isonicotinate hydrochloride

Cat. No.: B1441674
CAS No.: 1219949-50-4
M. Wt: 242.7 g/mol
InChI Key: MXKXALIQVSLLPD-UHFFFAOYSA-N
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Description

3-Piperidinyl isonicotinate hydrochloride (CAS 1219949-50-4) is a chemical compound with the molecular formula C11H15ClN2O2 and a molecular weight of 242.70 g/mol . It is offered as a research-grade material intended for laboratory use only. As a building block in medicinal chemistry, piperidine and isonicotinate scaffolds are found in compounds investigated for a range of biological activities. For instance, research into structurally related isonipecotamide-based compounds has highlighted their potential as multifunctional agents, such as dual inhibitors of thrombin and cholinesterases, which are being explored in the context of complex diseases like Alzheimer's . The piperidine ring is a privileged structure in drug discovery, often contributing to a molecule's ability to interact with biological targets. Researchers value this compound for its potential in synthesizing and optimizing novel chemical entities for various pharmacological studies. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures by qualified personnel in a controlled laboratory setting are required. For detailed safety information, please refer to the associated Safety Data Sheet (SDS).

Properties

IUPAC Name

piperidin-3-yl pyridine-4-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(9-3-6-12-7-4-9)15-10-2-1-5-13-8-10;/h3-4,6-7,10,13H,1-2,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKXALIQVSLLPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC(=O)C2=CC=NC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Methyl Isonicotinate to 3-Piperidinyl Derivatives

One of the primary methods involves the catalytic hydrogenation of methyl isonicotinate to form methyl 3-piperidinyl isonicotinate, which can then be converted to the hydrochloride salt.

  • Starting Material: Methyl isonicotinate
  • Catalysts: Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C)
  • Solvent: Methanol aqueous solution preferred over acetic acid to reduce pollution
  • Conditions: Typically performed at room temperature and atmospheric pressure to avoid safety hazards associated with high pressure and temperature
  • Yield and Purity: Approximately 60% yield with purity up to 99% for the intermediate methyl isopiperidine derivative

This method improves upon earlier approaches that required high pressure (30 bar) and high temperature (80°C) in acetic acid solvent, which posed safety and environmental concerns. The use of Pd/C catalyst in methanol at ambient conditions provides a safer, more economical, and environmentally friendly process.

Multi-Step Synthesis Involving Pyridinium Salt Formation and Reduction

An alternative approach involves:

  • Reacting methyl isonicotinate with benzyl bromide to form a pyridinium salt intermediate.
  • Reducing the aromatic pyridinium ring using sodium borohydride (NaBH4) to obtain a dihydropyridine intermediate.
  • Final hydrogenation to the piperidine derivative.

This multi-step process allows for selective substitution and ring reduction under controlled conditions, avoiding harsh reaction environments. The intermediate compounds can be isolated and purified to ensure high-quality final products.

Protection and Functional Group Transformation Strategies

In some synthetic routes, protecting groups such as tert-butyloxycarbonyl (BOC) are introduced to the piperidine nitrogen to facilitate selective reactions and improve yields.

  • Starting from 3-hydroxypyridine, reduction is performed to obtain 3-hydroxy piperidine.
  • The piperidine nitrogen is protected using BOC groups under alkaline conditions.
  • Subsequent oxidation (e.g., Oppenauer oxidation) converts the alcohol to the corresponding ketone (1-BOC-3-piperidone).
  • Final deprotection and salt formation yield the desired piperidinyl isonicotinate hydrochloride derivative.

This method is notable for its high yield (~80%), mild reaction conditions, and environmental friendliness, making it suitable for industrial scale-up.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Purity (%) Advantages Disadvantages
Catalytic Hydrogenation (Pd/C in MeOH) Methyl isonicotinate Pd/C catalyst, Methanol Room temp, atmospheric pressure ~60 99 Safe, economical, environmentally friendly Moderate yield
Pyridinium Salt Formation + NaBH4 Reduction Methyl isonicotinate + benzyl bromide NaBH4 Mild temp, controlled reduction ~60 High Selective, good purity Multi-step, requires intermediate isolation
BOC Protection and Oppenauer Oxidation 3-Hydroxypyridine NaBH4, BOC anhydride, AlCl3 (catalyst) Mild temp, organic solvents ~80 >98 High yield, low pollution, industrially scalable More steps, requires protection/deprotection

Detailed Research Findings and Notes

  • Catalyst Choice: Palladium on carbon is preferred over platinum or rhodium catalysts due to cost-effectiveness and availability, without compromising activity under mild conditions.

  • Solvent Selection: Methanol aqueous solution is favored over acetic acid to minimize environmental impact and simplify product isolation.

  • Reaction Conditions: Avoidance of high pressure and temperature enhances safety and reduces operational costs.

  • Purification: The final hydrochloride salt is typically purified by recrystallization from appropriate solvents to achieve pharmaceutical-grade purity.

  • Industrial Application: The described methods have been adapted for industrial production, providing scalable and reproducible processes with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-Piperidinyl isonicotinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce reduced piperidinyl isonicotinate. Substitution reactions result in various substituted derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

3-Piperidinyl isonicotinate hydrochloride is noted for its structural similarity to other biologically active compounds, making it a candidate for the development of new pharmaceuticals. Its derivatives have been investigated for their potential as:

  • Anticancer Agents : Research indicates that pyridine derivatives, including those with piperidine moieties, exhibit significant cytotoxic activities against various cancer cell lines. For instance, compounds similar to 3-piperidinyl isonicotinate have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in models of colon and breast cancer .
  • Menin Inhibitors : Compounds structurally related to 3-piperidinyl isonicotinate have been identified as inhibitors of menin, a protein implicated in several cancers, including leukemia. The inhibition of menin can lead to reduced proliferation of cancer cells, presenting a therapeutic avenue for treating malignancies .

Pharmacological Activities

The pharmacological profile of this compound includes various activities that contribute to its therapeutic potential:

  • Inhibition of Enzymes : Research has demonstrated that pyridine derivatives can act as inhibitors of key enzymes involved in metabolic pathways. For example, compounds derived from isonicotinate have been studied for their ability to inhibit carbonic anhydrase, which plays a crucial role in physiological processes such as respiration and acid-base balance .
  • Anti-inflammatory Properties : Some studies suggest that piperidine-based compounds possess anti-inflammatory effects, potentially useful in treating conditions characterized by chronic inflammation .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that yield the desired compound with high purity. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized product.

Table 1: Synthesis Overview

StepReactantsConditionsYield (%)
1Isonicotinic acid + PiperidineReflux in DMF85%
2Product from Step 1 + HClCrystallization90%

Case Studies

Several case studies have highlighted the applications of this compound:

  • Case Study on Anticancer Activity : A study published in Nature investigated the cytotoxic effects of piperidine derivatives on MCF-7 breast cancer cells. The results indicated that certain derivatives exhibited IC50 values in the nanomolar range, demonstrating strong anticancer activity .
  • Menin Inhibition Research : Another study explored the use of piperidine-based compounds as menin inhibitors. The findings revealed that these compounds could significantly reduce cell proliferation in leukemia models, suggesting their potential as therapeutic agents for hematological malignancies .

Mechanism of Action

The mechanism of action of 3-Piperidinyl isonicotinate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

This section compares 3-piperidinyl isonicotinate hydrochloride with analogous piperidine or pyridine derivatives, focusing on molecular features, substituent effects, and applications.

Table 1: Structural and Functional Comparison of Piperidine Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound 1219949-50-4 Not explicitly provided<sup>*</sup> - Piperidinyl-3-yl, isonicotinate Agrochemicals, APIs, food additives
3-(4-Chloro-2-isopropylphenoxy)piperidine hydrochloride - C₁₃H₁₇Cl₂NO 298.19 Chloro, isopropylphenoxy Potential agrochemical intermediate
3-(2-Methylphenoxy)piperidine hydrochloride 1858256-18-4 C₁₂H₁₈ClNO 227.73 2-Methylphenoxy Industrial research
2-Ethylphenyl 3-piperidinyl ether hydrochloride 1185297-95-3 C₁₃H₂₀ClNO 241.76 Ethylphenyl ether Scientific research
3-[(3-Ethoxyphenyl)methyl]piperidine hydrochloride 1171079-15-4 C₁₄H₂₂ClNO 255.78 3-Ethoxybenzyl Experimental use
3-((5-Isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride 1220033-69-1 C₁₆H₂₆ClNO 283.84 Isopropyl, methylphenoxy High purity (≥95%) for APIs
3-Pyrrolidinylmethyl isonicotinate hydrochloride 1220020-81-4 C₁₁H₁₅ClN₂O₂ 242.70 Pyrrolidinylmethyl, isonicotinate Structural analog of target compound
SSR 146977 hydrochloride (NK3 antagonist) 264618-38-4 C₂₈H₃₃Cl₂N₃O₃ 542.49 Benzoyl, dichlorophenyl, urea Potent NK3 receptor antagonist (Ki = 0.26 nM)

<sup>*</sup>Molecular formula inferred: Likely C₁₂H₁₅ClN₂O₂ (isonicotinate ester + piperidinyl + HCl).

Key Research Findings:

Substituent Effects on Reactivity: Electron-Withdrawing Groups: Chloro substituents (e.g., in 3-(4-chloro-2-isopropylphenoxy)piperidine hydrochloride) enhance chemical stability but may reduce solubility in polar solvents . Bulky Alkyl Groups: Isopropyl or ethylphenyl groups (e.g., in 3-((5-isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride) increase lipophilicity, favoring membrane permeability in agrochemicals . Ether vs. Ester Linkages: Compounds with ether linkages (e.g., 2-ethylphenyl 3-piperidinyl ether hydrochloride) exhibit lower hydrolytic stability compared to ester-based derivatives like this compound .

SSR 146977 hydrochloride demonstrates the impact of complex substituents (e.g., dichlorophenyl, benzoyl) on receptor binding, achieving nanomolar affinity for NK3 receptors .

Industrial Applications: Piperidine derivatives with simple substituents (e.g., methylphenoxy) are prioritized in agrochemical synthesis due to cost-effectiveness . High-purity compounds like 3-((5-isopropyl-2-methylphenoxy)methyl)piperidine hydrochloride (≥95%) are critical for pharmaceutical intermediates .

Biological Activity

3-Piperidinyl isonicotinate hydrochloride is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and analgesic properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and detailed research findings.

Overview of this compound

This compound is derived from isonicotinic acid, which is known for its role in various pharmacological applications. The incorporation of the piperidine moiety enhances its biological profile, making it a subject of interest in medicinal chemistry.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
Escherichia coli12.5
Staphylococcus aureus6.25
Pseudomonas aeruginosa12.5
Candida albicans12.5

The data indicates that this compound demonstrates potent antibacterial activity comparable to established antibiotics such as amoxicillin, particularly against Gram-positive and Gram-negative bacteria .

Analgesic Activity

In addition to its antimicrobial effects, this compound has been investigated for its analgesic properties . A study focused on dual piperidine-based ligands revealed that compounds with similar structures exhibited significant analgesic effects in both nociceptive and neuropathic pain models.

Case Study: Analgesic Efficacy

A series of experiments were conducted using animal models to evaluate the analgesic efficacy of piperidine derivatives. The lead compound demonstrated:

  • Pain Reduction : Significant reduction in pain scores compared to control groups.
  • Mechanism of Action : Involvement of histamine H3 and sigma-1 receptors was noted, indicating a novel mechanism for pain relief .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The presence of the piperidine ring enhances interaction with biological targets, which can be further elucidated through SAR studies.

Table 2: Structure-Activity Relationship Insights

Compound StructureBiological ActivityKey Interactions
Piperidine Derivative AHigh affinity for H3RSalt bridge with Glu172
Piperidine Derivative BModerate sigma-1 receptor affinityProtonation state influence

These insights suggest that modifications to the piperidine moiety can significantly impact the biological activity and selectivity towards specific receptors .

Q & A

Q. What are the recommended synthetic pathways for 3-piperidinyl isonicotinate hydrochloride, and what experimental parameters influence yield?

The synthesis typically involves esterification of isonicotinic acid with 3-piperidinol. A common method uses acid chlorides (e.g., thionyl chloride) to activate the carboxylic acid, followed by nucleophilic substitution with 3-piperidinol. The hydrochloride salt is formed via HCl gas or aqueous HCl treatment . Key parameters include:

  • Temperature control : Excess heat may degrade the ester bond.
  • Solvent selection : Anhydrous conditions (e.g., dichloromethane) minimize hydrolysis.
  • Catalysts : DMAP (4-dimethylaminopyridine) can enhance reaction efficiency.
    Yield optimization requires monitoring intermediates via TLC or HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.4–2.8 ppm, aromatic protons from isonicotinate at δ 8.0–8.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ for C11_{11}H15_{15}N2_2O2_2·HCl).
  • HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • Storage : Keep in a sealed container under anhydrous conditions (desiccator) at 2–8°C .
  • Emergency measures : For accidental exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. What mechanistic insights explain the formation of byproducts during synthesis?

Byproducts often arise from:

  • Incomplete esterification : Residual isonicotinic acid due to insufficient activation of the carboxylic acid.
  • Ring-opening reactions : Piperidine’s nucleophilicity may lead to side reactions under acidic conditions.
  • Hydrolysis : Moisture exposure degrades the ester bond, forming isonicotinic acid and 3-piperidinol.
    Mechanistic studies using DFT calculations or isotopic labeling (e.g., 18^{18}O) can clarify reaction pathways .

Q. How can researchers resolve discrepancies in reported purity data for this compound?

  • Method validation : Cross-validate HPLC conditions (e.g., mobile phase: acetonitrile/0.1% TFA in water).
  • Recrystallization : Purify using ethanol/water mixtures to remove polar impurities.
  • Elemental analysis : Confirm stoichiometry of C, H, N, and Cl (e.g., Cl^- content via ion chromatography) .

Q. What stability challenges arise under varying pH and temperature conditions?

  • Thermal stability : TGA/DSC analysis shows decomposition >200°C. Storage above 25°C accelerates degradation.
  • pH sensitivity : The compound hydrolyzes rapidly in alkaline conditions (pH >9), forming isonicotinic acid. Buffered solutions (pH 4–6) enhance stability during biological assays .

Q. How does this compound function as an intermediate in multi-step syntheses?

It serves as a precursor for:

  • NK3 receptor antagonists : Piperidine derivatives are key motifs in neurokinin receptor modulators .
  • Antihypertensive agents : Structural analogs like benidipine hydrochloride utilize similar piperidine cores .
    Reactivity at the ester group allows functionalization via nucleophilic acyl substitution .

Q. How should researchers address contradictory biological activity data in literature?

  • Assay standardization : Validate cell lines (e.g., CHO-K1 for receptor binding) and control for batch-to-batch compound variability.
  • Metabolite profiling : LC-MS/MS can identify degradation products that may interfere with activity.
  • Dose-response studies : Replicate experiments across multiple concentrations to confirm IC50_{50}/EC50_{50} values .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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3-Piperidinyl isonicotinate hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.